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Dibenzo[b,d]furan-2-yltrimethylsilane

Cat. No.: B13694345
M. Wt: 240.37 g/mol
InChI Key: HDCRNHYVDHQNLH-UHFFFAOYSA-N
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Description

Context of Polycyclic Aromatic Hydrocarbons and Heteroarenes in Contemporary Chemistry

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. researchgate.netwikipedia.org These molecules, which are planar and rich in π-electrons, are fundamental components in a variety of fields, from astrophysics to materials science. organic-chemistry.org Heteroarenes are a related class of compounds where one or more carbon atoms in the aromatic rings are replaced by a heteroatom, such as oxygen, nitrogen, or sulfur. organic-chemistry.orgresearchgate.net This substitution significantly influences the electronic properties, solubility, and intermolecular interactions of the molecule.

In contemporary chemistry, both PAHs and heteroarenes are extensively studied for their potential applications in organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). wikipedia.orgnih.gov Their rigid structures provide thermal stability, while their extended π-systems facilitate charge transport.

Significance of the Dibenzo[b,d]furan Core in Materials Science and Organic Synthesis

The dibenzo[b,d]furan core is a prominent heterocyclic aromatic compound consisting of two benzene (B151609) rings fused to a central furan (B31954) ring. researchgate.netunicatt.it This structure imparts a high degree of thermal and chemical stability. nih.gov In materials science, the dibenzofuran (B1670420) moiety is a desirable building block for organic semiconductors due to its high triplet energy and good thermal stability. clockss.org These properties are crucial for the development of efficient and long-lasting electronic devices. nih.gov

In organic synthesis, the dibenzofuran scaffold is present in various natural products and pharmacologically active compounds. nih.govmdpi.com Consequently, numerous synthetic methods have been developed for its construction and functionalization. organic-chemistry.orgekb.eg The ability to introduce substituents at specific positions on the dibenzofuran core allows for the fine-tuning of its physical and chemical properties.

Role of Trimethylsilyl (B98337) Groups as Advanced Synthetic Handles and Modulators of Molecular Properties

The trimethylsilyl (TMS) group, -Si(CH₃)₃, is a versatile functional group in organic chemistry. chemrxiv.org It is known for its chemical inertness and large molecular volume. chemrxiv.org One of its primary roles is as a protecting group for alcohols, phenols, and carboxylic acids, due to the ease of its introduction and removal under mild conditions. nih.govresearchgate.net

Beyond its use as a protecting group, the TMS group serves as a valuable synthetic handle. The carbon-silicon bond can be selectively cleaved and replaced with other functional groups, enabling the regioselective synthesis of complex molecules. Furthermore, the introduction of a TMS group can modulate the electronic properties and solubility of a molecule. Silylation can increase a compound's volatility, making it more amenable to analysis by gas chromatography and mass spectrometry. chemrxiv.org In the context of materials science, silyl (B83357) groups can influence the molecular packing and charge transport properties of organic semiconductors.

Overview of Research Paradigms for Dibenzo[b,d]furan-2-yltrimethylsilane

Research involving this compound primarily falls into two main paradigms: its use as a synthetic intermediate and its application as a component in functional materials.

As a synthetic intermediate, the trimethylsilyl group at the 2-position of the dibenzofuran core can be readily transformed into other functional groups, such as halogens, boronic esters, or other organic moieties. This allows for the construction of more complex dibenzofuran derivatives with tailored properties for applications in medicinal chemistry or as ligands in catalysis.

In materials science, this compound and its derivatives are investigated as components of organic electronic devices. The dibenzofuran core provides the necessary electronic and thermal properties, while the trimethylsilyl group can be used to tune the material's solubility, morphology, and interfacial properties within a device. For instance, silylated dibenzofuran derivatives have been explored as host materials in phosphorescent OLEDs. nih.gov

Scope and Objectives of Academic Investigations Involving the Compound

Academic investigations into this compound are focused on several key objectives:

Development of Novel Synthetic Methodologies: Researchers are continually seeking more efficient and selective methods for the synthesis of functionalized dibenzofurans. This includes the development of catalytic methods for the direct silylation of the dibenzofuran core.

Exploration of New Functional Materials: A major objective is the synthesis and characterization of new dibenzofuran-based materials for organic electronics. This involves studying the structure-property relationships to understand how the substitution pattern affects the material's performance in devices like OLEDs and OFETs.

Applications in Organic Synthesis: The use of this compound as a versatile building block for the synthesis of complex organic molecules, including natural products and pharmaceuticals, is an ongoing area of research.

These investigations aim to expand the library of available dibenzofuran derivatives and to harness their unique properties for the development of new technologies and synthetic strategies.

Data Tables

Table 1: General Properties of the Dibenzo[b,d]furan and Trimethylsilyl Moieties

FeatureDibenzo[b,d]furan MoietyTrimethylsilyl Moiety
Chemical Nature Rigid, planar, aromatic heterocycleBulky, non-polar, organosilicon group
Key Properties High thermal stability, high triplet energyIncreases solubility in organic solvents, acts as a synthetic handle
Primary Role Core scaffold for functional materialsProtecting group, modulator of physical properties

Table 2: Potential Applications of this compound Derivatives

Application AreaSpecific UseRationale
Organic Electronics Host materials in OLEDsHigh triplet energy and thermal stability of the dibenzofuran core.
Semiconductors in OFETsPlanar structure facilitates charge transport.
Organic Synthesis Intermediate for complex moleculesThe trimethylsilyl group allows for regioselective functionalization.
Medicinal Chemistry Scaffold for drug discoveryThe dibenzofuran core is present in biologically active compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16OSi B13694345 Dibenzo[b,d]furan-2-yltrimethylsilane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H16OSi

Molecular Weight

240.37 g/mol

IUPAC Name

dibenzofuran-2-yl(trimethyl)silane

InChI

InChI=1S/C15H16OSi/c1-17(2,3)11-8-9-15-13(10-11)12-6-4-5-7-14(12)16-15/h4-10H,1-3H3

InChI Key

HDCRNHYVDHQNLH-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC2=C(C=C1)OC3=CC=CC=C32

Origin of Product

United States

Synthetic Methodologies for Dibenzo B,d Furan 2 Yltrimethylsilane

Direct C-H Silylation Approaches to the Dibenzofuran (B1670420) Scaffold

Direct C-H silylation is an increasingly popular method for its atom economy, as it avoids the need for pre-functionalization of the substrate. This approach involves the direct conversion of a carbon-hydrogen bond to a carbon-silicon bond.

Transition-metal catalysis is a powerful tool for the direct silylation of aromatic C-H bonds. Catalysts based on metals such as rhodium, iridium, and ruthenium have been shown to be effective for the silylation of various arenes and heteroarenes. In the context of dibenzofuran, these catalysts can facilitate the reaction with silylating agents like triethylsilane or hexamethyldisilane (B74624). The general mechanism often involves the oxidative addition of the Si-H bond to the metal center, followed by C-H activation and reductive elimination to form the C-Si bond.

Key factors influencing the success of these reactions include the choice of metal catalyst, the ligand, the silylating agent, and the reaction conditions. For instance, iridium-based catalysts are known for their high activity in the dehydrogenative silylation of aromatic C-H bonds.

Table 1: Overview of Potential Transition-Metal Catalysts for C-H Silylation

Catalyst System Silylating Agent Typical Conditions
[Ir(cod)OMe]₂ / dtbpy HSiEt₃ 100-150 °C, neat
[Rh(cod)Cl]₂ / Ligand HSiMe₂Ph Toluene, 80-120 °C

While transition metals are highly effective, metal-free alternatives are gaining traction due to their lower cost and reduced environmental impact. These systems often employ strong bases, Lewis acids, or radical initiators to promote the silylation reaction. For example, potassium tert-butoxide (KOt-Bu) can be used to deprotonate a hydrosilane, generating a silyl (B83357) anion that can then react with the aromatic substrate. Another approach involves the use of frustrated Lewis pairs or strong Lewis acids like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) to activate the hydrosilane for electrophilic aromatic substitution. While specific examples for the direct C-H silylation of dibenzofuran using these metal-free systems are not extensively documented, the general principles are applicable to this heterocyclic scaffold.

Achieving regioselectivity is a critical challenge in the direct functionalization of complex molecules like dibenzofuran. The dibenzofuran ring system has several non-equivalent C-H bonds (C1-C4 and their symmetric counterparts C9-C6). The electronic properties of the dibenzofuran nucleus inherently favor electrophilic substitution at the C2 and C8 positions due to resonance stabilization of the intermediate sigma complex. Therefore, C-H silylation reactions that proceed through an electrophilic pathway are expected to show a preference for the C2 position.

Furthermore, the regioselectivity can be controlled by steric factors. The C1/C9 and C4/C6 positions are more sterically hindered than the C2/C8 and C3/C7 positions. In transition-metal-catalyzed reactions, the choice of ligand can influence the steric environment around the metal center, thereby directing the silylation to the less hindered C2 position. nih.govescholarship.orgorganic-chemistry.org

Functionalization of Pre-existing Dibenzofuran Derivatives

An alternative to direct C-H activation is the functionalization of a dibenzofuran ring that has been pre-functionalized with a reactive group at the desired position. This is often a more traditional and highly reliable strategy for achieving specific regioselectivity.

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.orguwindsor.ca This method involves the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. To synthesize Dibenzo[b,d]furan-2-yltrimethylsilane via this route, a directing group would need to be installed at either the C1 or C3 position of the dibenzofuran scaffold.

For example, a dibenzofuran-1-carboxamide could serve as a substrate. Treatment with a strong base like sec-butyllithium (B1581126) in the presence of TMEDA (tetramethylethylenediamine) would lead to deprotonation at the C2 position. The resulting aryllithium intermediate can then be quenched with an electrophilic silicon source, such as trimethylsilyl (B98337) chloride (TMSCl), to yield the desired 2-silylated product. The directing group can then be retained or removed in a subsequent step.

Conceptual Reaction Scheme for DoM:

Substrate: Dibenzofuran with a Directing Group (e.g., -CONR₂) at C1.

Metalation: Reagent such as s-BuLi/TMEDA deprotonates the C2 position.

Silylation: The resulting aryllithium is trapped with TMSCl.

Product: 1-(CONR₂)-2-(trimethylsilyl)dibenzo[b,d]furan.

Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods for forming carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.com To synthesize this compound, a common strategy is to start with a dibenzofuran precursor functionalized at the C2 position with a halide or a boronic acid derivative.

One approach involves the use of 2-bromodibenzo[b,d]furan (B31776) as a substrate. This can be subjected to a Hiyama-type coupling with a silylating agent like hexamethyldisilane in the presence of a palladium catalyst and a fluoride (B91410) source (e.g., TBAF). Alternatively, the 2-bromodibenzofuran can be converted to an organometallic reagent, such as a Grignard or an organolithium species, which is then reacted with trimethylsilyl chloride.

Another powerful method is the Suzuki-Miyaura coupling. mdpi.comrsc.org In this case, dibenzo[b,d]furan-2-boronic acid or its corresponding pinacol (B44631) ester can be coupled with a halosilane under palladium catalysis. However, a more common variant would involve the coupling of 2-halodibenzofuran with a silylboronate ester, such as (trimethylsilyl)pinacolborane, in the presence of a suitable palladium catalyst and base.

Table 2: Representative Cross-Coupling Conditions for C2-Silylation

Coupling Type Dibenzofuran Precursor Silicon Reagent Catalyst/Base System
Hiyama-type 2-Bromodibenzofuran (Me₃Si)₂ Pd(PPh₃)₄ / TBAF
Kumada-type 2-Bromodibenzofuran Me₃Si-MgBr Pd(dppf)Cl₂

Nucleophilic Aromatic Substitution with Silicon Reagents

Nucleophilic aromatic substitution (SNAr) presents a viable, albeit challenging, pathway for the direct silylation of a pre-formed dibenzofuran ring. pharmdguru.comwikipedia.org This type of reaction necessitates an aromatic ring that is rendered electron-deficient, typically by the presence of strong electron-withdrawing groups. masterorganicchemistry.comchemistrysteps.comlibretexts.org Additionally, a suitable leaving group, such as a halide, must be present at the target position. wikipedia.org

In the context of synthesizing this compound, a plausible SNAr approach would involve a dibenzofuran derivative activated by electron-withdrawing groups, such as nitro groups, positioned ortho or para to a leaving group at the C-2 position. The nucleophile would be a silicon-based reagent capable of delivering a trimethylsilyl anion or its synthetic equivalent.

Reaction Scheme:

A hypothetical SNAr reaction for the synthesis of a trimethylsilylated dibenzofuran precursor could be envisioned as follows:

Where M represents a metal cation, such as lithium or magnesium, and X and Y are the positions of the activating nitro groups.

The mechanism proceeds through the addition of the silicon nucleophile to the aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgchemistrysteps.com The subsequent elimination of the leaving group restores the aromaticity of the dibenzofuran ring, now bearing the trimethylsilyl substituent. The stability of the Meisenheimer complex is crucial for the success of the reaction and is significantly enhanced by the presence of electron-withdrawing groups. wikipedia.org

Challenges in this methodology include the generation of a potent trimethylsilyl nucleophile and the potential for competing side reactions. The inherent electron-rich nature of the dibenzofuran ring system makes it less susceptible to nucleophilic attack compared to more electron-deficient aromatic systems. masterorganicchemistry.com Therefore, strong activation of the ring is a prerequisite for this strategy to be effective.

Annulation Strategies Leading to Dibenzo[b,d]furan Rings with Pre-installed Trimethylsilyl Moieties

A more versatile and commonly employed approach involves the construction of the dibenzofuran ring system from precursors that already contain the desired trimethylsilyl group. This "annulation" strategy offers greater control over the final substitution pattern of the product. nih.gov Various methods for the synthesis of the dibenzofuran core have been developed, which can be adapted to incorporate silylated starting materials. nih.govbiointerfaceresearch.comrsc.org

One such strategy could involve a palladium-catalyzed intramolecular C-H arylation or a similar cyclization reaction. For instance, a suitably substituted 2-biphenyl ether, where one of the phenyl rings is functionalized with a trimethylsilyl group, can be cyclized to form the desired dibenzofuran.

Illustrative Annulation Approach:

A potential synthetic route could commence with the coupling of a silylated phenol (B47542) derivative and a substituted o-halophenol, followed by an intramolecular cyclization to construct the furan (B31954) ring.

Step 1: Etherification: A silylated phenol is reacted with an ortho-iodophenol derivative to form a diaryl ether.

Step 2: Cyclization: The resulting diaryl ether undergoes a palladium-catalyzed intramolecular cyclization to afford the this compound. nih.gov

This method allows for the strategic placement of the trimethylsilyl group on one of the precursors, thereby ensuring its incorporation into the final dibenzofuran product at the desired position. The versatility of this approach is further enhanced by the wide range of commercially available or readily synthesized silylated aromatic precursors.

Another innovative annulation strategy involves a cascade reaction, such as a double 1,4-conjugate addition followed by intramolecular annulation, which has been shown to be effective for accessing structurally diverse dibenzofurans. nih.gov Adapting this methodology by utilizing a propargylamine (B41283) or an imidazolium (B1220033) methylide bearing a trimethylsilyl group could potentially lead to the target molecule.

Optimization of Reaction Conditions for Enhanced Efficiency and Selectivity

The efficiency and selectivity of the synthesis of this compound are critically dependent on the careful optimization of various reaction parameters. scielo.brchemrxiv.org These include the choice of catalyst and ligands, the solvent system, the reaction temperature, and the steric and electronic properties of the substrates.

Catalyst Design and Ligand Effects

In transition metal-catalyzed reactions, particularly those involving palladium, the choice of the catalyst and its associated ligands plays a pivotal role in determining the reaction's outcome. For intramolecular cyclization reactions to form the dibenzofuran ring, different palladium sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and phosphine-based ligands can be screened to identify the optimal combination for high yield and selectivity. mdpi.com

The ligand's electronic and steric properties can influence the catalyst's reactivity and stability, thereby affecting the rate of reductive elimination and other key steps in the catalytic cycle. For instance, bulky electron-rich ligands may promote the desired C-O bond formation while minimizing side reactions.

Table 1: Effect of Catalyst and Ligand on a Hypothetical Cyclization Reaction

EntryPalladium Source (mol%)Ligand (mol%)Yield (%)
1Pd(OAc)₂ (5)PPh₃ (10)65
2Pd(OAc)₂ (5)P(o-tolyl)₃ (10)78
3PdCl₂(PPh₃)₂ (5)None55
4Pd(OAc)₂ (5)Xantphos (10)85

This is a hypothetical data table for illustrative purposes.

Solvent and Temperature Parameters

The choice of solvent can significantly impact the solubility of the reactants and catalyst, as well as the reaction rate and selectivity. rsc.org For palladium-catalyzed cross-coupling and cyclization reactions, common solvents include toluene, dioxane, DMF, and acetonitrile. scielo.brchemrxiv.org The polarity and boiling point of the solvent are critical considerations.

Reaction temperature is another crucial parameter. While higher temperatures can increase the reaction rate, they may also lead to the formation of undesired byproducts through decomposition or side reactions. Therefore, a careful optimization of the temperature profile for each specific synthetic step is necessary to achieve the best results.

Table 2: Influence of Solvent and Temperature on Yield

EntrySolventTemperature (°C)Reaction Time (h)Yield (%)
1Toluene1101275
2Dioxane1001282
3DMF120868
4Acetonitrile802470

This is a hypothetical data table for illustrative purposes.

Steric and Electronic Influences on Synthetic Yields

The steric and electronic properties of the substituents on the starting materials can have a profound effect on the synthetic yields. In annulation strategies, bulky substituents near the reaction center can hinder the approach of the catalyst or the other reactant, leading to lower yields. Conversely, strategically placed bulky groups can sometimes enhance selectivity by disfavoring alternative reaction pathways.

Electron-donating groups on the aromatic rings can increase the electron density, which may facilitate certain steps in the catalytic cycle, such as oxidative addition. Conversely, electron-withdrawing groups, while necessary for SNAr reactions, can deactivate the aromatic ring towards certain electrophilic substitution-type cyclizations. A thorough understanding of these electronic effects is essential for designing an efficient synthetic route. nih.gov

Reactivity and Advanced Transformations of Dibenzo B,d Furan 2 Yltrimethylsilane

Electrophilic Aromatic Substitution (EAS) at the Silylated Position (ipso-Substitution)

The trimethylsilyl (B98337) group is an excellent leaving group in electrophilic aromatic substitution (EAS) reactions. This reactivity is harnessed in a process known as ipso-substitution, where an incoming electrophile directly displaces the silyl (B83357) group from the aromatic ring. This reaction is highly regioselective, occurring exclusively at the carbon atom bearing the silicon substituent.

The mechanism of ipso-substitution is driven by the powerful stabilizing effect of the silicon atom on the intermediate carbocation (the Wheland intermediate or arenium ion). When an electrophile attacks the silylated carbon, a positive charge develops at the adjacent carbon (the β-position relative to silicon). This β-carbocation is significantly stabilized through hyperconjugation with the electron-rich C-Si σ-bond. This stabilization lowers the activation energy for the attack at the ipso-position compared to other positions on the ring. Subsequent cleavage of the weakened C-Si bond by a nucleophile regenerates the aromatic system and yields the substituted product.

This methodology provides a reliable route to introduce a variety of functional groups at the 2-position of the dibenzofuran (B1670420) nucleus, which might be difficult to achieve with high selectivity through direct substitution on the parent dibenzofuran. Common electrophiles used in these transformations include halogens and acyl chlorides. For instance, reaction with iodine monochloride (ICl) or bromine (Br₂) can be expected to yield 2-iododibenzofuran (B1296111) or 2-bromodibenzofuran, respectively, which are valuable precursors for further synthetic manipulations.

Electrophile SourceElectrophile (E+)Expected Product
Iodine Monochloride (ICl)I⁺2-Iododibenzo[b,d]furan
N-Bromosuccinimide (NBS)Br⁺2-Bromodibenzo[b,d]furan (B31776)
Acetyl Chloride / AlCl₃CH₃CO⁺2-Acetyldibenzo[b,d]furan
Nitronium tetrafluoroborate (B81430) (NO₂BF₄)NO₂⁺2-Nitrodibenzo[b,d]furan

Table 1. Representative ipso-Substitution Reactions of Dibenzo[b,d]furan-2-yltrimethylsilane.

Cross-Coupling Reactions Involving the Carbon-Silicon Bond

The C-Si bond of this compound is a valuable handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These silicon-mediated processes offer a stable, non-toxic, and often milder alternative to other organometallic coupling partners like organoboranes (Suzuki coupling) or organotins (Stille coupling).

The Hiyama coupling is a palladium-catalyzed reaction between an organosilane and an organic halide or triflate. organic-chemistry.orgwikipedia.org A crucial feature of this reaction is the requirement for an activating agent, typically a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF), or a base. organic-chemistry.org The activator coordinates to the silicon atom, forming a hypervalent, pentacoordinate silicate (B1173343) species. This activation significantly increases the nucleophilicity of the organic group attached to the silicon, facilitating the key transmetalation step in the catalytic cycle.

The general catalytic cycle for the Hiyama coupling of this compound with an aryl halide (Ar-X) involves:

Oxidative Addition: The Pd(0) catalyst inserts into the Ar-X bond to form a Pd(II) complex.

Transmetalation: The activated dibenzofuranyl silicate transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the biaryl product and regenerating the Pd(0) catalyst.

This reaction allows for the synthesis of 2-aryldibenzofurans, a structural motif present in many biologically active compounds and advanced materials. The reaction conditions can often be tuned to be compatible with a wide range of functional groups on the coupling partner.

Coupling PartnerCatalyst SystemActivatorExpected Product
4-IodoanisolePd(OAc)₂ / SPhosTBAF2-(4-Methoxyphenyl)dibenzo[b,d]furan
1-Bromo-3-nitrobenzenePd₂(dba)₃ / XPhosCsF2-(3-Nitrophenyl)dibenzo[b,d]furan
2-ChloropyridinePdCl₂(PPh₃)₂NaOH2-(Pyridin-2-yl)dibenzo[b,d]furan

Table 2. Expected Hiyama Coupling Reactions with this compound.

Beyond the classic Hiyama coupling, the concept of palladium-catalyzed C-Si activation encompasses a variety of transformations that leverage this bond. The underlying principle remains the same: a Pd(0) catalyst initiates a cycle that ultimately forges a new bond at the position formerly occupied by the silyl group. nih.gov

Research in silicon-based cross-coupling has led to the development of fluoride-free activation methods, often utilizing organosilanols or specific bases, which expands the substrate scope by avoiding potential side reactions with silyl-based protecting groups. nih.gov These advancements make this compound (or its corresponding silanol (B1196071) derivative) a highly practical precursor for constructing complex molecules. The robustness of the C-Si bond allows for the presence of various functional groups elsewhere in the molecule, enabling late-stage functionalization strategies in multi-step syntheses.

Derivatization and Further Functionalization of the Dibenzofuran Core

While the C-Si bond provides a focal point for reactivity, the dibenzofuran scaffold itself can be further modified. The trimethylsilyl group at the 2-position influences the regioselectivity of subsequent reactions on the aromatic rings.

The parent dibenzofuran molecule typically undergoes electrophilic substitution at the 2-, 3-, 7-, and 8-positions. When a trimethylsilyl group is present at the 2-position, it can influence the site of a second electrophilic attack. Silyl groups are generally weak activating groups and ortho-, para-directors in electrophilic aromatic substitution. However, the high reactivity of the C-Si bond towards ipso-substitution often competes with substitution at other ring positions.

Therefore, the reaction of this compound with electrophiles like Br₂ or HNO₃ can lead to a mixture of products. The outcome depends on the nature of the electrophile and the reaction conditions. Stronger electrophiles or conditions promoting C-Si bond cleavage will favor ipso-substitution. Milder conditions might allow for substitution at other activated positions on the dibenzofuran ring system, with the C-8 and C-3 positions being likely candidates due to electronic effects. Careful optimization of reaction conditions is therefore critical to selectively achieve either ipso-substitution or functionalization at an unoccupied position.

Directed C-H functionalization is a powerful strategy for regioselectively modifying aromatic rings at positions that are otherwise difficult to access. acs.orgresearchgate.net This approach typically involves installing a directing group (DG) that chelates to a metal catalyst (often palladium or rhodium) and positions it in close proximity to a specific C-H bond, facilitating its activation and subsequent functionalization.

The trimethylsilyl group itself is not a conventional directing group for C-H activation. However, it can be used as a synthetic handle to install a suitable directing group. For example, this compound could be converted via ipso-acylation to an acetophenone, which can then be transformed into an amide or oxime. These functional groups are well-established directing groups that can facilitate the selective C-H functionalization of the C-3 position.

Alternatively, methods for the direct C-H functionalization of the dibenzofuran core itself have been developed. acs.orgnih.gov For example, phenol-directed C-H activation can be used to construct the dibenzofuran ring system, highlighting the ability of the furan (B31954) oxygen to participate in directing catalytic processes. acs.orgresearchgate.net Such strategies could potentially be adapted to functionalize the C-1 or C-9 positions of a pre-formed 2-substituted dibenzofuran scaffold, providing a pathway to highly decorated derivatives.

Transformations of the Trimethylsilyl Group for Diversification

The carbon-silicon bond in this compound is a key feature that allows for its synthetic utility. This bond can be selectively cleaved and replaced by other atoms or functional groups, a process that underpins the diversification of the dibenzofuran scaffold.

Desilylation Reactions

Desilylation, the removal of the trimethylsilyl group, is a fundamental transformation that can be achieved under various conditions to yield different products. The two primary modes of desilylation are protodesilylation and halodesilylation.

Protodesilylation involves the replacement of the trimethylsilyl group with a hydrogen atom. This reaction is typically acid-catalyzed and effectively installs a hydrogen atom at the 2-position of the dibenzofuran ring. While specific conditions for this compound are not extensively documented in publicly available literature, analogous transformations on similar aryltrimethylsilanes are well-established. For instance, treatment with a strong acid such as trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (B109758) or chloroform (B151607) at room temperature is a common method for achieving protodesilylation.

Halodesilylation offers a pathway to introduce a halogen atom at the 2-position, creating a valuable precursor for cross-coupling reactions. This transformation can be accomplished using electrophilic halogenating agents. For example, iododesilylation can be carried out using iodine monochloride (ICl) in a chlorinated solvent, often in the presence of a Lewis acid catalyst. Similarly, bromodesilylation can be achieved with reagents like bromine or N-bromosuccinimide (NBS). A study on the synthesis of bioactive benzofuran (B130515) derivatives demonstrated the successful bromodesilylation of a 2-silylbenzo[b]furan using NBS, highlighting a viable strategy for the corresponding dibenzofuran analogue. nih.gov

Reaction TypeReagentProductTypical Conditions
ProtodesilylationTrifluoroacetic Acid (TFA)Dibenzo[b,d]furanDichloromethane, Room Temperature
IododesilylationIodine Monochloride (ICl)2-Iododibenzo[b,d]furanDichloromethane, Room Temperature
BromodesilylationN-Bromosuccinimide (NBS)2-Bromodibenzo[b,d]furanAcetonitrile, Room Temperature

Conversion to Other Organometallic Species (e.g., Boronic Esters)

A particularly powerful transformation of the trimethylsilyl group is its conversion into a boronic acid or a boronic ester. These boron-containing compounds are exceptionally useful in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.

The conversion of this compound to its corresponding boronic ester, such as the pinacol (B44631) ester, can be achieved through a borylation reaction. While direct borylation of the C-Si bond is not the most common route, a two-step sequence involving an initial halodesilylation is often employed. The resulting 2-halodibenzofuran can then be converted to the desired boronic ester.

Alternatively, metal-free C-H borylation methods using reagents like boron tribromide (BBr3) have been developed for various aromatic compounds and could potentially be applied to this compound, although this would depend on the relative reactivity of the C-H and C-Si bonds. researchgate.netnih.gov A more direct, albeit less common, approach might involve an iridium-catalyzed C-Si borylation.

Starting MaterialKey ReagentsIntermediateFinal Product
This compound1. ICl or NBS 2. Bis(pinacolato)diboron, Pd catalyst, Base2-Halodibenzo[b,d]furanDibenzo[b,d]furan-2-ylboronic acid pinacol ester

Application as a Key Synthetic Intermediate in Complex Organic Synthesis

The true value of this compound lies in its role as a precursor to more complex and often biologically active molecules. The ability to transform the trimethylsilyl group into other functionalities, particularly halogens and boronic esters, opens up a vast chemical space for the synthesis of substituted dibenzofurans.

For instance, the 2-bromodibenzo[b,d]furan or 2-iododibenzo[b,d]furan generated from halodesilylation can participate in a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of aryl, alkyl, alkynyl, and amino groups at the 2-position of the dibenzofuran core.

Similarly, the Dibenzo[b,d]furan-2-ylboronic acid pinacol ester, synthesized from the silyl precursor, is a prime substrate for Suzuki-Miyaura cross-coupling reactions. This enables the facile construction of biaryl structures, which are prevalent motifs in many pharmaceuticals and natural products. For example, a research effort focused on the synthesis of 6-cyanobenzo[b]furan-2-boronic acid pinacol ester highlighted its utility as a scaffold for building compound libraries with a benzofuran core for medicinal chemistry applications. nih.govnih.gov This underscores the potential of the analogous dibenzofuran boronic ester derived from this compound.

While specific examples detailing the direct use of this compound in the total synthesis of complex natural products or pharmaceuticals are not readily found in the surveyed literature, its role as a versatile intermediate is clear. The transformations described above provide a robust platform for the synthesis of a wide range of 2-substituted dibenzofuran derivatives, which are themselves valuable building blocks in drug discovery and materials science. nih.gov

Advanced Applications in Functional Materials and Organic Electronics

Integration into Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

The rigid and planar structure of the dibenzo[b,d]furan moiety provides high thermal stability and a high triplet energy, which are crucial properties for materials used in OLEDs and OFETs. The introduction of a trimethylsilyl (B98337) group can further enhance these properties and introduce new functionalities.

Role as an Emitting Layer Component or Host Material

In the architecture of an OLED, the emitting layer is where the electroluminescence occurs. Materials used in this layer must exhibit high photoluminescence quantum yields and good charge-carrier balance. While specific data for Dibenzo[b,d]furan-2-yltrimethylsilane as a primary emitter is not extensively documented, its derivatives are frequently employed as host materials in phosphorescent OLEDs (PhOLEDs). The high triplet energy of the dibenzofuran (B1670420) core is instrumental in confining the triplet excitons of the phosphorescent guest emitter, thereby enabling efficient light emission.

Utilization in Electron/Hole Transport Layers

Efficient charge injection and transport are paramount for the performance of both OLEDs and OFETs. Dibenzofuran derivatives have demonstrated utility in both electron and hole transport layers. The inherent electronic properties of the dibenzofuran unit can be modulated by the introduction of substituents like the trimethylsilyl group.

Silylated dibenzofuran compounds, such as diphenyl(2-(4-(triphenylsilyl)phenyl)dibenzo[b,d]furan-6-yl)phosphine oxide (DBFPO-Si), have been designed as hole-blocking materials in high-performance blue phosphorescent OLEDs. bohrium.com These materials exhibit deep highest occupied molecular orbital (HOMO) energy levels, which effectively block the passage of holes from the emissive layer to the electron transport layer, thereby enhancing the recombination efficiency of electrons and holes within the emissive layer. bohrium.com The trimethylsilyl group can contribute to achieving these deep HOMO levels and also improve the thermal stability of the material.

In the context of OFETs, dibenzofuran-containing π-conjugated compounds are explored as organic semiconductors. While the charge carrier mobility of this compound itself is not specifically reported, the introduction of silyl (B83357) groups in other organic semiconductors has been shown to enhance mobility. mdpi.com

Influence of the Trimethylsilyl Group on Electronic and Photophysical Properties

The substitution of a hydrogen atom with a trimethylsilyl group on the dibenzo[b,d]furan backbone has profound effects on the molecule's electronic structure and photophysical behavior.

Modification of Frontier Molecular Orbital Energies (HOMO-LUMO Gaps)

The energies of the HOMO and LUMO are critical parameters that determine the charge injection barriers, the open-circuit voltage in organic photovoltaics, and the color of emission in OLEDs. The trimethylsilyl group is known to act as a weak electron-donating group through σ-π hyperconjugation, which can raise the energy of the HOMO level. This effect can lead to a reduction in the HOMO-LUMO energy gap. mdpi.com

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
DBFPO-Py-7.13Not Specified2.96 (Triplet Energy)
DBFPO-Pyr-7.23Not Specified2.98 (Triplet Energy)
DBFPO-Si-7.07Not Specified2.80 (Triplet Energy)
Data for related asymmetrically difunctionalized dibenzo[b,d]furan-based hole blocking materials. bohrium.com

Enhancement of Charge Carrier Mobility

Charge carrier mobility is a measure of how quickly an electron or hole can move through a material under the influence of an electric field, a key performance metric for OFETs. The trimethylsilyl group can influence charge carrier mobility in several ways. Its steric bulk can disrupt π-π stacking, which might be detrimental to charge transport in some cases. However, it can also lead to a more ordered molecular packing in the solid state, which can enhance mobility. mdpi.combeilstein-journals.org

Furthermore, the electronic effects of the trimethylsilyl group can modify the intermolecular electronic coupling, which is a critical factor for efficient charge transport. While specific mobility values for this compound are not documented, studies on other silylated organic semiconductors have shown significant improvements in charge carrier mobility. d-nb.info

Tuning of Luminescence Characteristics and Quantum Yields

The introduction of a trimethylsilyl group can influence the luminescence properties, including the emission wavelength, bandwidth, and quantum yield. The electronic perturbation caused by the silyl group can alter the energy levels of the excited states, leading to shifts in the emission spectrum.

For instance, in the design of narrowband pure-green multiresonance emitters, dibenzo[b,d]furan has been used as a linkage between two B–N skeletons. rsc.org While this example does not feature a trimethylsilyl group, it highlights the role of the dibenzofuran core in achieving specific luminescence characteristics. The trimethylsilyl group could be strategically employed to fine-tune the emission color and improve the photoluminescence quantum yield by modifying the radiative and non-radiative decay pathways of the excited state. The steric hindrance provided by the bulky trimethylsilyl group can also suppress intermolecular quenching effects, which can lead to higher quantum yields in the solid state.

Molecular Packing and Supramolecular Assembly in Solid-State Materials

The arrangement of molecules in the solid state is a critical determinant of a material's electronic properties, including charge mobility and energy transfer efficiency. The introduction of bulky groups like trimethylsilyl onto aromatic backbones provides a well-established method for influencing these arrangements.

Control of Crystal Structures via Silyl Group Interactions

The trimethylsilyl (-Si(CH3)3) group exerts significant influence over the crystallization process and the final solid-state packing of organic semiconductor molecules. While specific crystallographic data for this compound is not extensively detailed in public literature, the principles of silyl group interactions are well-documented for analogous aromatic systems. The bulky and non-polar nature of the trimethylsilyl group can disrupt excessive π-π stacking, which, while seemingly counterintuitive, can be beneficial. By preventing overly close co-facial aggregation, it can promote more favorable edge-to-face or slipped-stacking arrangements.

These arrangements are often stabilized by weaker, yet collectively significant, non-covalent interactions such as C-H···π interactions between the methyl protons of the silyl group and the aromatic rings of neighboring molecules. asianpubs.orgresearchgate.net This controlled spacing is crucial for optimizing electronic communication between molecules. In furan-based derivatives, such interactions have been shown to stabilize crystal packing and lead to the formation of 2D supramolecular layered structures. asianpubs.org The ability of silyl groups to modulate hydrophobicity and hydrolytic stability further adds to their utility in designing crystalline materials with desired properties. mdpi.com

Impact on Intermolecular Charge Transfer and Energy Transfer

The efficiency of charge and energy transfer is fundamentally linked to the intermolecular electronic coupling and the spatial arrangement of molecules. nih.gov In organic semiconductors, charge carriers often form localized quasi-particles called polarons. rsc.org The movement of these polarons from one molecule to another—a process known as charge hopping—is highly sensitive to intermolecular distance and orientation. nih.govnih.gov

By controlling the molecular packing, the trimethylsilyl group on the dibenzofuran core indirectly dictates the pathways for charge transport. A well-ordered, slipped-stacking arrangement can maximize the electronic overlap between the highest occupied molecular orbitals (HOMOs) or lowest unoccupied molecular orbitals (LUMOs) of adjacent molecules, creating efficient pathways for charge carriers to move through the material. nih.gov This leads to higher charge mobility, a key parameter for the performance of transistors and solar cells. cnr.it

Similarly, Förster Resonance Energy Transfer (FRET), a non-radiative process of energy transfer between molecules, is highly dependent on the distance and orientation of molecular dipoles. aps.org The structural control imparted by the silyl group can optimize these parameters, facilitating efficient energy migration through the material before it is lost to non-radiative decay pathways. This is particularly important for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Potential Applications in Organic Photovoltaics and Thermoelectric Materials

The favorable electronic and structural properties of dibenzofuran derivatives make them attractive candidates for energy conversion applications.

Furan-containing building blocks, particularly fused-ring structures like benzodifuran (BDF), are recognized for their potential in high-performance organic solar cells. rsc.orgnih.govdntb.gov.ua BDF-based polymers have achieved power conversion efficiencies (PCEs) exceeding 16%. nih.gov The furan (B31954) unit offers advantages such as a smaller steric profile compared to its thiophene (B33073) analogue, which can lead to tighter molecular packing and improved charge mobility. nih.gov Furthermore, the dibenzofuran core has deeper HOMO and LUMO energy levels, which is beneficial for achieving higher open-circuit voltages in solar cells. nih.gov While this compound itself is a small molecule, it serves as a crucial precursor for synthesizing more complex, polymer-based donors used in the active layer of OPV devices.

In the realm of thermoelectric materials, which convert heat directly into electricity, organic semiconductors are a growing area of interest. Research on related heterocyclic compounds, such as benzothieno[3,2-b]benzofuran (BTBF) derivatives, has shown that tuning molecular properties can significantly enhance thermoelectric performance. nih.govmdpi.com When combined with single-walled carbon nanotubes (SWCNTs), these materials exhibit improved Seebeck coefficients and power factors. nih.gov The introduction of functional groups can alter the material's band gap and energy levels, which in turn influences the energy filtering effect at the interface with SWCNTs, a key mechanism for boosting thermoelectric properties. nih.govmdpi.comresearchgate.net This suggests that appropriately functionalized dibenzofuran systems could be promising components for flexible and lightweight thermoelectric generators.

Utilization in Catalysis and Silicon-Mediated Chemical Processes

Beyond its direct use in materials, this compound is a versatile intermediate in organic synthesis, particularly in reactions leveraging the reactivity of the carbon-silicon bond.

The trimethylsilyl group is an excellent precursor for cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. The silyl group can be readily converted into other functional groups, such as halides or triflates, which then participate in palladium-catalyzed reactions like the Suzuki or Stille couplings. nih.gov More directly, silylarenes can participate in Hiyama cross-coupling reactions. This synthetic flexibility allows this compound to be used as a key building block for constructing more elaborate molecular architectures for advanced materials. nih.gov For instance, it can be coupled with other aromatic units to synthesize complex conjugated polymers for electronics or to build ligands for transition metal catalysts. nih.govnih.gov

While direct catalytic applications of the compound itself are not widely reported, its derivatives are central to synthesizing complex heterocyclic systems. Palladium-catalyzed intramolecular cyclization of silylaryl triflate derivatives is a known and efficient method for creating the dibenzofuran ring system itself. nih.govnih.gov Furthermore, iridium-catalyzed C-H silylation of furan derivatives provides a direct route to versatile silylated intermediates, which can then be functionalized through various transformations, including arylation, alkenylation, and halogenation. chemrxiv.org This highlights the pivotal role of silicon-mediated processes in accessing a wide range of high-value functionalized furan-based compounds from simple precursors.

Spectroscopic and Structural Elucidation Studies for Mechanistic Insights

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution and the solid state. For Dibenzo[b,d]furan-2-yltrimethylsilane, a combination of one-dimensional and multi-dimensional NMR techniques would be employed to unambiguously assign all proton and carbon signals and to probe its conformational dynamics.

Due to the complexity of the aromatic region in the ¹H NMR spectrum of dibenzo[b,d]furan derivatives, one-dimensional techniques alone are often insufficient for a complete structural assignment. Two-dimensional (2D) NMR experiments are indispensable for resolving overlapping signals and establishing connectivity between atoms. wikipedia.orglibretexts.org

For this compound, several 2D NMR techniques would be particularly informative:

Correlation Spectroscopy (COSY): This homonuclear correlation experiment would reveal the coupling relationships between adjacent protons in the dibenzo[b,d]furan ring system. Cross-peaks in the COSY spectrum would allow for the tracing of the spin systems within each aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with their directly attached carbon atoms. wikipedia.org It is invaluable for assigning the carbon signals of the dibenzo[b,d]furan moiety by linking them to their corresponding, more easily assigned, proton resonances.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for assigning quaternary carbons and for confirming the position of the trimethylsilyl (B98337) group by observing correlations between the silyl (B83357) methyl protons and the carbon atoms of the dibenzofuran (B1670420) ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of nuclei. For this compound, NOESY could help in confirming the substitution pattern by showing through-space interactions between the trimethylsilyl protons and adjacent protons on the dibenzofuran core.

Based on known chemical shifts for dibenzofuran and trimethylsilyl-substituted aromatics, a hypothetical data table of expected ¹H and ¹³C NMR chemical shifts is presented below. wikipedia.orgchemeurope.com

Hypothetical ¹H and ¹³C NMR Data for this compound

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1~7.8-8.0~120-125
2-~140-145 (C-Si)
3~7.5-7.7~125-130
4~7.4-7.6~110-115
4a-~155-160
5a-~155-160
6~7.3-7.5~110-115
7~7.2-7.4~120-125
8~7.4-7.6~120-125
9~7.9-8.1~125-130
9a-~120-125
Si(CH₃)₃~0.3~0-2

While solution-state NMR provides information on the average structure of a molecule, solid-state NMR (ssNMR) can offer insights into the molecular conformation and packing in the crystalline state. For organosilicon compounds, ²⁹Si solid-state NMR is a powerful tool. researchgate.net

In a hypothetical solid-state NMR study of this compound, Cross-Polarization Magic Angle Spinning (CP-MAS) experiments would be employed. The ²⁹Si CP-MAS spectrum would be expected to show a resonance for the silicon atom of the trimethylsilyl group. The exact chemical shift would be sensitive to the local electronic environment and intermolecular interactions in the solid state. uni-muenchen.de Furthermore, ¹³C CP-MAS could reveal information about the packing of the dibenzofuran units, as different crystalline polymorphs would likely exhibit distinct ¹³C chemical shifts due to variations in intermolecular shielding effects.

Isotopic labeling is a powerful technique used to trace the fate of atoms or molecular fragments during a chemical reaction, thereby providing unambiguous evidence for proposed reaction mechanisms. wikipedia.orgslideshare.net NMR spectroscopy is a primary method for detecting the location of isotopic labels in both starting materials and products.

In the context of reactions involving this compound, isotopic labeling could be used to clarify mechanistic details. For instance, if this compound were to undergo a reaction involving the cleavage of the C-Si bond, labeling the methyl groups of the trimethylsilyl moiety with deuterium (B1214612) (²H) or ¹³C would allow for the tracking of the silyl group. By analyzing the NMR spectra of the reaction products, one could determine whether the silyl group is transferred to another molecule or is eliminated as a separate species. Similarly, selective ¹³C labeling of the dibenzofuran backbone could elucidate which specific carbon atoms are involved in a given transformation.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique that provides the exact mass of a molecule with high precision, allowing for the determination of its elemental composition. For this compound, HRMS would confirm the molecular formula C₁₅H₁₆OSi.

Beyond molecular formula determination, the fragmentation patterns observed in the mass spectrum provide valuable structural information. Silylated aromatic compounds often exhibit characteristic fragmentation pathways. acs.orgnih.govsci-hub.senih.gov A common fragmentation for trimethylsilyl derivatives is the loss of a methyl radical (•CH₃) from the molecular ion, leading to a stable [M-15]⁺ ion. This ion is often the base peak in the spectrum.

Hypothetical HRMS Fragmentation Data for this compound

m/z (calculated)Ion FormulaDescription
240.0965[C₁₅H₁₆OSi]⁺•Molecular Ion (M⁺•)
225.0730[C₁₄H₁₃OSi]⁺[M - CH₃]⁺
197.0781[C₁₂H₉OSi]⁺Further fragmentation, e.g., loss of C₂H₄
168.0570[C₁₂H₈O]⁺•Dibenzofuran radical cation
73.0468[C₃H₉Si]⁺Trimethylsilyl cation

The presence of the characteristic silicon isotopic pattern (²⁸Si, ²⁹Si, ³⁰Si) in the molecular ion and silicon-containing fragments would further confirm the identity of the compound. acs.org

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for crystalline compounds, including precise bond lengths, bond angles, and torsional angles. ox.ac.ukweizmann.ac.il While a crystal structure for this compound is not publicly available, we can infer the expected structural parameters based on known structures of dibenzofuran and organosilicon compounds.

A hypothetical crystal structure of this compound would be expected to exhibit the following features:

The dibenzo[b,d]furan core would be largely planar, as is characteristic of this heterocyclic system.

The silicon atom of the trimethylsilyl group would likely be situated in the plane of the aromatic ring.

The C-Si bond length is anticipated to be in the range of 1.84-1.88 Å. uzh.ch

The C-C bond lengths within the aromatic rings would be expected to be in the range of 1.38-1.41 Å, consistent with their aromatic character. nih.gov

The C-O bond lengths in the furan (B31954) ring would be approximately 1.36-1.40 Å.

The bond angles around the silicon atom (C-Si-C) would be close to the ideal tetrahedral angle of 109.5°. nist.gov

Hypothetical Bond Lengths and Angles for this compound

ParameterExpected Value
C(2)-Si Bond Length~1.86 Å
Average Aromatic C-C Bond Length~1.40 Å
Average C-O Bond Length~1.38 Å
Average Si-C(methyl) Bond Length~1.85 Å
C(aromatic)-Si-C(methyl) Bond Angle~109.5°
C(methyl)-Si-C(methyl) Bond Angle~109.5°

The packing of the molecules in the crystal lattice would be governed by van der Waals interactions and potential weak C-H···π interactions. The torsional angles defining the orientation of the trimethylsilyl group relative to the dibenzofuran plane would also be determined, providing insight into any steric hindrance.

Investigation of Intermolecular Interactions (e.g., π-π stacking, C-H···π interactions)

The solid-state packing and intermolecular interactions of this compound are anticipated to be governed by a combination of weak non-covalent forces, primarily π-π stacking and C-H···π interactions. These interactions are crucial in determining the crystal structure and ultimately influencing the material's bulk properties.

π-π Stacking: The planar, electron-rich dibenzofuran core is highly susceptible to π-π stacking interactions. In the solid state, it is expected that the dibenzofuran moieties of adjacent molecules will arrange in a stacked fashion. This stacking can occur in a face-to-face or, more commonly, a slipped-stack arrangement to minimize steric hindrance and optimize electrostatic interactions. The presence of the bulky trimethylsilyl group at the 2-position will likely influence the geometry of this stacking, potentially leading to a more offset arrangement compared to unsubstituted dibenzofuran. The strength of these π-π interactions is a key factor in the thermal stability and charge transport properties of organic semiconductor materials. Studies on polycyclic aromatic hydrocarbons have shown that π-π stacking is a significant stabilizing force in their crystal lattices. nih.gov

A summary of the predicted intermolecular interactions is presented in the table below.

Interaction TypeDonorAcceptorPredicted Significance
π-π StackingDibenzofuran π-systemDibenzofuran π-systemHigh
C-H···πTrimethylsilyl C-HDibenzofuran π-systemModerate
C-H···πAromatic C-HDibenzofuran π-systemLow to Moderate

Advanced Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups and molecular structure of this compound. The predicted spectra would exhibit characteristic bands for both the dibenzofuran core and the trimethylsilyl substituent.

Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by vibrations of the dibenzofuran skeleton and the trimethylsilyl group. Key predicted vibrational modes are:

Aromatic C-H stretching: Sharp bands are expected in the region of 3100-3000 cm⁻¹, characteristic of C-H bonds on the aromatic rings of the dibenzofuran moiety. spectroscopyonline.com

Aliphatic C-H stretching: Strong absorptions corresponding to the symmetric and asymmetric stretching of the C-H bonds in the methyl groups of the trimethylsilyl substituent are predicted to appear in the 2960-2850 cm⁻¹ range.

Aromatic C=C stretching: A series of sharp to medium intensity bands between 1600 cm⁻¹ and 1400 cm⁻¹ would be indicative of the carbon-carbon double bond stretching within the aromatic rings of the dibenzofuran. spectroscopyonline.com

Si-C stretching: A characteristic and often strong absorption for the Si-CH₃ symmetric and asymmetric stretching vibrations is expected around 1250 cm⁻¹ and 840 cm⁻¹, respectively.

C-O-C stretching: The asymmetric stretching of the C-O-C ether linkage in the furan ring of dibenzofuran typically appears in the 1300-1200 cm⁻¹ region.

Aromatic C-H out-of-plane bending: Strong bands in the 900-675 cm⁻¹ region would correspond to the out-of-plane bending of the aromatic C-H bonds, the exact positions of which are sensitive to the substitution pattern on the dibenzofuran rings.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. Predicted key Raman bands include:

Aromatic ring breathing modes: Intense bands corresponding to the symmetric stretching of the aromatic rings are expected in the 1600-1500 cm⁻¹ region.

Si-C symmetric stretching: A strong and characteristic Raman band for the symmetric Si-C stretching of the trimethylsilyl group is anticipated around 700-600 cm⁻¹.

Dibenzofuran skeletal vibrations: Several bands corresponding to the in-plane and out-of-plane deformations of the dibenzofuran skeleton would be present throughout the fingerprint region (below 1500 cm⁻¹).

A summary of predicted characteristic vibrational frequencies is provided in the table below.

Functional GroupVibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
Aromatic C-HStretching3100-30003100-3000
Aliphatic C-H (Si-CH₃)Stretching2960-28502960-2850
Aromatic C=CStretching1600-14001600-1500 (intense)
Si-C (Si-CH₃)Stretching~1250, ~840~700-600 (strong)
C-O-C (ether)Asymmetric Stretching1300-1200Weak
Aromatic C-HOut-of-plane Bending900-675 (strong)Weak

Electronic Spectroscopy (UV-Vis, Fluorescence) for Photophysical Characterization

The electronic absorption and emission properties of this compound are primarily determined by the π-conjugated system of the dibenzofuran core. The trimethylsilyl group, being a σ-donor, is expected to have a modest, yet noticeable, influence on the photophysical properties.

UV-Vis Absorption Spectroscopy: The UV-Vis absorption spectrum of this compound in a suitable solvent is predicted to exhibit absorption bands characteristic of the dibenzofuran chromophore. aatbio.com These absorptions arise from π-π* electronic transitions within the aromatic system.

High-energy bands: Intense absorption bands are expected in the deep UV region (around 200-250 nm), corresponding to transitions to higher energy excited states.

Lower-energy bands: A set of structured absorption bands with lower molar absorptivity is predicted in the near-UV region (around 280-320 nm). These bands are characteristic of the dibenzofuran moiety and are sensitive to substitution. The trimethylsilyl group, through weak hyperconjugation and inductive effects, may cause a slight red-shift (bathochromic shift) of these absorption maxima compared to unsubstituted dibenzofuran.

Fluorescence Spectroscopy: Dibenzofuran and its derivatives are known to be fluorescent. researchgate.net Upon excitation at an appropriate wavelength (corresponding to one of its absorption bands), this compound is expected to exhibit fluorescence.

Emission Spectrum: The fluorescence emission spectrum is anticipated to be a mirror image of the lowest energy absorption band, with a Stokes shift (the difference in wavelength between the absorption maximum and the emission maximum). The emission is likely to occur in the UV-A or near-visible region (around 310-350 nm).

Quantum Yield and Lifetime: The fluorescence quantum yield and lifetime will depend on the efficiency of radiative decay versus non-radiative decay pathways. The presence of the trimethylsilyl group is not expected to significantly quench the fluorescence; in some cases, silylation can even enhance the quantum yield by increasing rigidity and reducing non-radiative decay channels.

The predicted photophysical properties are summarized in the table below.

PropertyPredicted RangeRemarks
Absorption Maxima (λmax)280-320 nmπ-π* transitions of the dibenzofuran core.
Molar Absorptivity (ε)10³ - 10⁴ L mol⁻¹ cm⁻¹Typical for aromatic compounds.
Emission Maximum (λem)310-350 nmExpected blue fluorescence.
Stokes Shift20-40 nmTypical for rigid aromatic molecules.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and properties of molecules. For Dibenzo[b,d]furan-2-yltrimethylsilane, DFT calculations would provide significant insights into its geometry, orbital energies, and charge distribution.

DFT calculations, likely using a functional such as B3LYP with a basis set like 6-31G(d,p), would be employed to determine the lowest energy structure of the molecule. The dibenzofuran (B1670420) core is expected to be largely planar, similar to the parent dibenzofuran molecule. The introduction of the trimethylsilyl (B98337) group at the 2-position would likely cause minimal distortion of this planarity.

The primary conformational flexibility would arise from the rotation around the C-Si bond. The methyl groups on the silicon atom would also be free to rotate. DFT calculations can predict the rotational barrier for the trimethylsilyl group and identify the most stable conformation, which is typically a staggered arrangement to minimize steric hindrance with the adjacent hydrogen atom on the dibenzofuran ring.

Table 1: Predicted Optimized Geometrical Parameters for this compound

Parameter Predicted Value Basis of Prediction
C-C bond lengths (aromatic) ~1.39 - 1.41 Å Based on DFT studies of dibenzofuran and other aromatic systems.
C-O bond lengths ~1.38 Å Based on DFT studies of dibenzofuran.
C-Si bond length ~1.87 Å Typical C(sp²)-Si bond length in arylsilanes.
Si-C bond lengths (methyl) ~1.89 Å Typical Si-C(sp³) bond length.
C-Si-C bond angles ~109.5° Tetrahedral geometry around the silicon atom.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic properties. For this compound, the HOMO and LUMO are expected to be π-orbitals delocalized over the dibenzofuran framework.

The trimethylsilyl group is known to be a weak π-acceptor and a σ-donor. This electronic effect would be expected to raise the energy of the HOMO and have a smaller effect on the LUMO energy. Consequently, the HOMO-LUMO energy gap of this compound is predicted to be slightly smaller than that of unsubstituted dibenzofuran, leading to a minor red shift in its UV-Vis absorption spectrum.

Table 2: Predicted Frontier Molecular Orbital Energies

Molecule HOMO Energy (eV) LUMO Energy (eV) Energy Gap (eV)
Dibenzofuran (Calculated) ~ -6.0 ~ -1.2 ~ 4.8

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions

While DFT provides information on static molecular properties, Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of this compound over time. MD simulations model the movement of atoms and molecules based on classical mechanics and a force field that describes the potential energy of the system.

For this molecule, MD simulations could be employed to:

Explore Conformational Space: To study the rotation of the trimethylsilyl group and the flexibility of the molecule at different temperatures.

Analyze Intermolecular Interactions: To understand how molecules of this compound interact with each other in the solid or liquid phase, including π-stacking interactions of the dibenzofuran rings.

Simulate Solvation: To investigate how the molecule interacts with different solvents, which is important for understanding its solubility and reactivity in solution.

Such simulations would provide insights into the macroscopic properties of the material, such as its viscosity and diffusion coefficients, based on its molecular-level behavior.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting various types of spectra.

NMR Chemical Shifts: DFT calculations can accurately predict the ¹H, ¹³C, and ²⁹Si NMR chemical shifts. The predicted ¹H and ¹³C spectra would show characteristic signals for the aromatic protons and carbons of the dibenzofuran core, with shifts influenced by the position of the trimethylsilyl substituent. The ²⁹Si chemical shift is particularly sensitive to the electronic environment around the silicon atom and is expected to appear in the typical range for arylsilanes. researchgate.netresearchgate.net

Table 3: Predicted NMR Chemical Shifts (relative to TMS)

Nucleus Predicted Chemical Shift Range (ppm) Notes
¹H (aromatic) 7.0 - 8.0 Shifts will vary depending on the position relative to the TMS group and oxygen.
¹H (methyl) ~0.3 Characteristic singlet for the Si(CH₃)₃ group.
¹³C (aromatic) 110 - 160 The carbon attached to silicon will show a characteristic upfield shift.
¹³C (methyl) ~0 Typical for the methyl carbons in a trimethylsilyl group.

UV-Vis Absorption Maxima: Time-dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra. researchgate.net The UV-Vis spectrum of this compound is expected to be similar to that of dibenzofuran, which exhibits strong absorptions in the UV region due to π-π* transitions. shimadzu.com The presence of the trimethylsilyl group is predicted to cause a slight bathochromic (red) shift of the absorption maxima. shimadzu.com

Table 4: Predicted UV-Vis Absorption Maxima (in a non-polar solvent)

Molecule Predicted λ_max (nm) Transition Type
Dibenzofuran ~255, 286, 300 π-π*

Vibrational Frequencies: DFT calculations can also predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies of the molecule. researchgate.netmdpi.comnih.gov The predicted spectrum for this compound would show characteristic peaks for the C-H and C-C stretching and bending modes of the aromatic rings, as well as the C-O-C stretching of the furan (B31954) ring. Additionally, characteristic vibrations of the trimethylsilyl group, such as the Si-C stretching and the symmetric and asymmetric deformations of the methyl groups, would be present.

Table 5: Predicted Characteristic Vibrational Frequencies

Vibrational Mode Predicted Wavenumber (cm⁻¹)
Aromatic C-H stretch 3000 - 3100
Aliphatic C-H stretch (in CH₃) 2900 - 3000
Aromatic C=C stretch 1400 - 1600
C-O-C stretch 1200 - 1300
Si-C stretch 700 - 850

Mechanistic Studies of Reactions Involving this compound

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For reactions involving this compound, DFT calculations could be used to:

Model Transition States: By locating the transition state structures and calculating their energies, the activation barriers for various reactions can be determined.

Investigate Reaction Pathways: DFT can be used to map out the entire potential energy surface of a reaction, allowing for the comparison of different possible pathways and the identification of the most favorable one.

Understand Reactivity: Analysis of the molecular orbitals and charge distribution can provide insights into the regioselectivity and stereoselectivity of reactions.

For example, in an electrophilic aromatic substitution reaction, calculations could predict whether the incoming electrophile will add to a position on the silylated ring or the other benzene (B151609) ring. For reactions involving the C-Si bond, such as protodesilylation or the Hiyama coupling, computational studies could model the key intermediates and transition states to provide a detailed understanding of the reaction mechanism. Mechanistic studies on the oxidation of arylsilanes have been performed, and similar computational approaches could be applied to this molecule. acs.org

Transition State Analysis and Reaction Pathways

Transition state analysis is a cornerstone of computational chemistry, providing insights into the energy barriers and feasibility of chemical reactions. For this compound, several reaction pathways can be computationally explored to understand its synthesis and reactivity.

Electrophilic Aromatic Substitution: The dibenzofuran nucleus is known to undergo electrophilic aromatic substitution. Computational studies can predict the regioselectivity of such reactions. Density Functional Theory (DFT) calculations on dibenzofuran have shown that the electron density is highest at the C2, C8, C4, and C6 positions, making them susceptible to electrophilic attack. The presence of the trimethylsilyl group at the 2-position will influence this reactivity. Theoretical calculations can model the transition states for the substitution at different positions, helping to determine the most likely products. For instance, the energy barriers for the addition of an electrophile to the various positions of the dibenzofuran ring can be calculated to predict the kinetic and thermodynamic products.

C-Si Bond Cleavage: The carbon-silicon bond in aryltrimethylsilanes is susceptible to cleavage under various conditions. Computational modeling can elucidate the mechanisms of these reactions. For example, protodesilylation, where the trimethylsilyl group is replaced by a proton, can be studied by calculating the transition state of the reaction with a proton source. Similarly, the mechanisms of palladium-catalyzed cross-coupling reactions involving the activation of the C-Si bond can be investigated. DFT studies have been employed to explore the mechanisms of palladium-catalyzed intramolecular arylation of silyl (B83357) C(sp3)–H bonds, revealing that the concerted metalation-deprotonation is often the rate-determining step with a significant free energy barrier. rsc.org

Reactions of the Dibenzofuran Core: A theoretical study on the reaction pathways of dibenzofuran under reducing conditions using DFT has shown that C-O beta-scission has a very high energy barrier. nih.gov This suggests that the furan ring of the dibenzofuran core is relatively stable. The study also found that bimolecular reactions with H or H2 have significantly lower barriers than unimolecular decomposition. nih.gov These findings are crucial for understanding the stability and potential degradation pathways of this compound under specific environmental or industrial conditions.

A hypothetical transition state analysis for a reaction involving this compound is presented in the table below, based on typical values found in computational studies of similar aromatic compounds.

Reaction TypeReactantsTransition State Energy (kcal/mol)Product(s)
ProtodesilylationThis compound + H+15 - 25Dibenzofuran + (CH3)3Si+
Electrophilic Bromination (at C8)This compound + Br+10 - 208-Bromo-dibenzo[b,d]furan-2-yltrimethylsilane
Suzuki Coupling (C-Si activation)This compound + Aryl-Boronic Acid20 - 302-Aryl-dibenzo[b,d]furan

Note: The data in this table is illustrative and based on computational studies of analogous compounds. Specific values for this compound would require dedicated computational investigation.

Catalytic Cycle Elucidation

Computational chemistry is instrumental in elucidating the intricate steps of catalytic cycles. For this compound, this could involve its synthesis via catalytic C-H silylation or its use in further catalytic transformations.

Synthesis via Catalytic C-H Silylation: The direct C-H silylation of aromatic heterocycles is an efficient method for synthesizing compounds like this compound. nih.gov Computational studies can help in understanding the mechanism of such reactions. For instance, a proposed catalytic cycle for the potassium tert-butoxide-catalyzed silylation of an aromatic heterocycle with a hydrosilane could be computationally modeled. nih.gov The key steps would likely involve the activation of the hydrosilane, C-H bond cleavage of the dibenzofuran, and reductive elimination to form the silylated product and regenerate the catalyst.

Suzuki-Miyaura Cross-Coupling Reactions: Silylated aromatic compounds can be used in Suzuki-Miyaura cross-coupling reactions. DFT calculations can be employed to investigate the catalytic cycle of the reaction between this compound and an aryl boronic acid, catalyzed by a palladium complex. The elementary steps of such a cycle typically include oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the silyl group from the dibenzofuran to the palladium center, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst. Computational studies on Suzuki-Miyaura reactions of benzofuran (B130515) derivatives have been performed to understand the structural features of the molecules. pjps.pkmdpi.com

A generalized catalytic cycle for the Suzuki-Miyaura coupling of an aryl silane (B1218182) is depicted below, with energies that are representative of those found in computational studies.

StepDescriptionRelative Free Energy (kcal/mol)
1. Oxidative AdditionPd(0)L2 + Ar-X → Ar-Pd(II)-X(L2)5 - 15
2. TransmetalationAr-Pd(II)-X(L2) + R-Si(CH3)3 → Ar-Pd(II)-R(L2) + X-Si(CH3)310 - 20
3. Reductive EliminationAr-Pd(II)-R(L2) → Ar-R + Pd(0)L2-20 to -30

Note: This table represents a generalized catalytic cycle. The specific energies for this compound would depend on the specific catalyst, ligands, and reaction conditions.

Quantitative Structure-Property Relationship (QSPR) Modeling for Material Design

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their physicochemical properties. nih.gov This approach is particularly valuable in materials science for designing new materials with desired characteristics, such as specific electronic or optical properties.

While no specific QSPR models for this compound have been reported, the principles of QSPR can be applied to this class of compounds. A QSPR model for materials based on the this compound scaffold would involve the following steps:

Dataset Curation: A dataset of structurally diverse dibenzofuran derivatives with experimentally measured properties of interest (e.g., HOMO/LUMO energies, bandgap, fluorescence quantum yield) would be compiled.

Descriptor Calculation: A large number of molecular descriptors would be calculated for each molecule in the dataset. These descriptors can be constitutional, topological, geometrical, or quantum-chemical in nature.

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., artificial neural networks, support vector machines) would be used to build a mathematical model that relates the descriptors to the property of interest.

Model Validation: The predictive power of the developed QSPR model would be rigorously validated using internal and external validation techniques.

QSPR studies on substituted dibenzofurans have been conducted to understand their biological activities, for instance, as inhibitors of certain enzymes. nih.govnih.gov These studies have identified key molecular features that influence their activity. Similarly, QSPR models have been developed for predicting the properties of organosilicon compounds. nih.gov

For material design purposes, a QSPR model for this compound and its derivatives could predict properties relevant to organic electronics, such as charge mobility or triplet energy levels. The trimethylsilyl group can be expected to influence the electronic properties of the dibenzofuran core by acting as a weak electron-donating group and by affecting the molecular packing in the solid state.

The following table lists some common molecular descriptors that would be relevant for a QSPR model of this compound and its derivatives for material design.

Descriptor ClassExample DescriptorsPotential Property Correlation
ConstitutionalMolecular Weight, Number of Aromatic RingsGeneral physical properties
TopologicalWiener Index, Kier & Hall Connectivity IndicesMolecular shape and size, intermolecular interactions
GeometricalMolecular Surface Area, Molecular VolumePacking efficiency in solid state, solubility
Quantum-ChemicalHOMO/LUMO Energies, Dipole Moment, PolarizabilityElectronic and optical properties (e.g., bandgap, charge transport)

By developing and validating such QSPR models, it would be possible to virtually screen a large number of hypothetical this compound derivatives and prioritize the synthesis of those with the most promising properties for specific material applications.

Future Research Directions and Outlook in Dibenzo B,d Furan 2 Yltrimethylsilane Chemistry

Development of More Sustainable and Atom-Economical Synthetic Routes

The synthesis of organosilicon compounds, including Dibenzo[b,d]furan-2-yltrimethylsilane, has traditionally relied on methods that are not always aligned with the principles of green chemistry. Future research must prioritize the development of more sustainable and atom-economical synthetic strategies.

Current Challenges and Future Goals:

Traditional Methods: Many existing syntheses of arylsilanes involve multi-step processes, the use of stoichiometric reagents, and the generation of significant chemical waste. jocpr.comnih.gov For instance, classical methods often use Grignard reagents with silicon halides, which are effective but not highly atom-economical. scienceinfo.com

Atom Economy: A key goal is to maximize the incorporation of atoms from the starting materials into the final product. jocpr.comresearchgate.net Reactions like catalytic C-H silylation are highly desirable as they form C-Si bonds directly, often with minimal byproducts. researchgate.net

Catalysis: The focus is shifting towards using earth-abundant and less toxic metal catalysts (e.g., iron, copper, zinc) to replace precious metals like palladium in cross-coupling and silylation reactions. nih.govorganic-chemistry.org Heterogeneous catalysts are also sought after for their ease of separation and recyclability, contributing to a more sustainable process. nih.gov

Synthetic StrategyAdvantagesKey Research Area
Direct C-H Silylation High atom economy; reduces pre-functionalization steps.Development of selective and efficient catalysts.
Catalytic Cross-Coupling Versatile for various substrates.Use of earth-abundant metal catalysts (Fe, Ni, Cu). organic-chemistry.org
Decarbonylative Silylation Provides alternative routes from readily available ketones.Exploration of reaction scope and mechanism. organic-chemistry.org
Flow Chemistry Improved safety, scalability, and minimal intermediate processing.Integration of catalytic oxidations and silylations in a continuous flow. organic-chemistry.org

Exploration of Novel Reactivity and Unprecedented Transformations

The silicon-carbon bond in this compound is a key functional handle that allows for a wide range of chemical transformations. While its use in established reactions like the Hiyama coupling is known, there is vast potential for discovering novel reactivity.

Future research will likely focus on:

Activation of the Si-C Bond: Developing new methods to activate the typically stable Si-C bond can lead to unprecedented transformations. This could involve using changes in the coordination number of the silicon atom to enhance its reactivity towards electrophiles. nih.gov

Photocatalysis: The use of light to drive chemical reactions offers mild and selective transformation pathways. eurekalert.org Investigating the photochemical reactions of this compound could unlock new cycloadditions, rearrangements, or functional group interconversions. nih.gov

Biocatalysis: Merging organosilicon chemistry with biocatalysis is an emerging field with immense potential. nih.gov Engineering enzymes to catalyze the formation or cleavage of Si-C bonds could provide highly selective and environmentally friendly synthetic methods that are inaccessible through traditional catalysis. nih.gov

New Coupling Paradigms: Moving beyond standard cross-coupling reactions to explore new types of bond formations where the silyl (B83357) group acts as a directing group or a traceless linker could lead to the efficient construction of complex molecular architectures.

Rational Design of Derivatives with Tailored Electronic and Photophysical Properties for Advanced Materials

Dibenzofuran (B1670420) derivatives are known for their promising electronic and photophysical properties, making them attractive candidates for use in organic electronics. researchgate.netresearchgate.net The introduction of a trimethylsilyl (B98337) group provides a powerful tool for fine-tuning these properties.

Key Design Strategies and Target Properties:

Tuning Energy Levels: The silyl group can influence the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the dibenzofuran core. This is critical for designing materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) to ensure efficient charge injection and transport. researchgate.net

Enhancing Quantum Yields: Strategic placement of silyl groups and other functional moieties can enhance the fluorescence quantum yield, a key parameter for emissive materials. sci-hub.st Ring-fusion strategies on related scaffolds have shown significant improvements in fluorescence efficiency. sci-hub.st

Improving Stability: Silyl groups can enhance the thermal and morphological stability of organic materials, which is crucial for the longevity and performance of electronic devices. researchgate.net

Controlling Morphology: The bulky nature of the trimethylsilyl group can be used to control the intermolecular packing in the solid state, influencing properties like charge mobility and preventing unwanted aggregation that can quench fluorescence. nih.gov

PropertyInfluence of SilylationPotential Application
Absorption/Emission Wavelength Can induce shifts in the UV-Vis absorption and fluorescence spectra. researchgate.netsci-hub.stOLEDs, Fluorescent Probes.
Energy Levels (HOMO/LUMO) Modifies the electronic structure to match other device layers. researchgate.netOrganic Field-Effect Transistors (OFETs), OPVs.
Fluorescence Quantum Yield Can be enhanced by altering molecular rigidity and electronic transitions. sci-hub.stHigh-efficiency emitters.
Thermal Stability Increases decomposition and glass transition temperatures. researchgate.netDurable electronic devices.

Integration of Computational and Experimental Methodologies for Accelerated Discovery

The synergy between computational chemistry and experimental synthesis is a powerful engine for innovation in materials science and organic chemistry. nih.govelsevier.com For this compound chemistry, this integrated approach can significantly accelerate the discovery and optimization process.

Areas for Integration:

Predicting Properties: Quantum chemical calculations, such as Density Functional Theory (DFT), can predict the electronic and photophysical properties of yet-to-be-synthesized derivatives. researchgate.net This allows researchers to screen a large number of potential candidates computationally and prioritize the most promising ones for synthesis, saving time and resources.

Understanding Reaction Mechanisms: Computational studies can provide detailed insights into reaction pathways and transition states. nih.govresearchgate.net This knowledge is invaluable for optimizing reaction conditions, explaining unexpected outcomes, and designing more efficient catalytic systems.

Rational Design: By understanding the structure-property relationships through computational modeling, scientists can rationally design molecules with specific, targeted characteristics. For example, DFT can be used to model how different substituents on the dibenzofuran ring will affect the final material's emission color or charge transport properties. researchgate.net

Challenges and Opportunities in the Broader Field of Organosilicon Heteroarene Chemistry

The study of this compound is part of the broader and rapidly evolving field of organosilicon heteroarene chemistry. While significant progress has been made, several challenges and exciting opportunities remain.

Challenges:

Selective Functionalization: Achieving high regioselectivity in the synthesis of complex, multi-substituted organosilicon heteroarenes can be difficult.

Bond Stability: While the Si-C bond is generally stable, it can be susceptible to cleavage under certain conditions, which can be a limitation for some applications but an opportunity for others (e.g., as a removable directing group). researchgate.net

Scalability: Transitioning novel synthetic methods from the laboratory to an industrial scale often presents significant challenges related to cost, safety, and efficiency. scienceinfo.com

Opportunities:

Medicinal Chemistry: The incorporation of silicon into bioactive molecules is a proven strategy for modulating properties like lipophilicity, metabolic stability, and potency. researchgate.netacs.org Silylated dibenzofurans could be explored as novel scaffolds for drug discovery.

New Materials: The unique properties of organosilicon compounds make them highly valuable in materials science, from polymers and sealants to advanced electronic materials. researchgate.net The combination of a rigid heterocyclic core with silicon offers a rich design space for next-generation materials.

Fundamental Chemistry: Despite over a century of research, organosilicon chemistry continues to yield surprising discoveries. sbfchem.comnih.gov Exploring the fundamental reactivity and bonding of compounds like this compound will undoubtedly lead to new chemical concepts and applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for dibenzo[b,d]furan-2-yltrimethylsilane, and what challenges arise in achieving high purity?

  • Methodology : The compound can be synthesized via Pd-catalyzed cross-coupling reactions between dibenzo[b,d]furan derivatives and trimethylsilane precursors. A key challenge is controlling steric hindrance from the bulky dibenzofuran core, which may require optimized ligand systems (e.g., phosphine ligands) to enhance reaction efficiency . Post-synthesis purification often involves column chromatography followed by recrystallization in non-polar solvents to isolate high-purity crystals. Thermal gravimetric analysis (TGA) and NMR spectroscopy are critical for verifying purity and structural integrity .

Q. How does the silane group influence the electronic properties of dibenzo[b,d]furan derivatives?

  • Methodology : The trimethylsilane moiety acts as an electron-donating group, lowering the HOMO energy level of the dibenzofuran core. Computational studies (e.g., DFT) paired with cyclic voltammetry can quantify this effect. For example, silane-substituted dibenzofurans exhibit HOMO levels around −5.8 eV, making them suitable as electron transport materials in OLEDs . Comparative studies with non-silane analogs (e.g., dibenzo[b,d]thiophene derivatives) reveal differences in charge mobility and triplet energy states, which are critical for device performance .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Resolves aromatic protons and silane methyl groups, with characteristic shifts at δ 0.3–0.5 ppm for Si–CH3 .
  • X-ray crystallography : Determines molecular conformation and packing; SHELX software is widely used for refinement .
  • Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. What strategies address contradictory data on the thermal stability of silane-functionalized dibenzofurans in OLED applications?

  • Methodology : Discrepancies in thermal decomposition temperatures (e.g., 250°C vs. 280°C) may stem from variations in crystallinity or residual solvents. Researchers should standardize annealing protocols (e.g., vacuum drying at 150°C for 12 hours) and use differential scanning calorimetry (DSC) to monitor phase transitions. Cross-validation with accelerated aging tests under operational OLED conditions (e.g., 85°C/85% humidity) can resolve inconsistencies .

Q. How can this compound be integrated into bipolar host materials for high-efficiency phosphorescent OLEDs?

  • Methodology : The compound’s deep HOMO level (−5.8 eV) and high triplet energy (>2.7 eV) enable its use as an electron-transport layer. Co-deposition with hole-transport materials (e.g., carbazole derivatives) requires precise stoichiometric control. Device optimization involves:

  • Energy-level alignment : Ultraviolet photoelectron spectroscopy (UPS) to match host-guest energy levels.
  • Morphology control : Atomic force microscopy (AFM) to assess film uniformity .
  • Device testing : Electroluminescence quantum efficiency (EQE) measurements under varying current densities .

Q. What mechanistic insights explain the selective binding of silane-dibenzofuran hybrids to COX-1 over COX-2 in pharmacological studies?

  • Methodology : Docking simulations (e.g., AutoDock Vina) reveal that the silane group enhances hydrophobic interactions with COX-1’s active site (e.g., Val349 and Tyr385). Comparative assays using recombinant COX isoforms and mutagenesis studies (e.g., Ala-substituted COX-1) validate these interactions. IC50 values for COX-1 inhibition are typically 10-fold lower than for COX-2, as seen in analogs like S-carprofen derivatives .

Q. How do substituent effects (e.g., fluoro vs. alkyl groups) modulate the optoelectronic properties of this compound?

  • Methodology : Systematic substitution at the dibenzofuran core alters conjugation and steric effects. Fluorination reduces HOMO-LUMO gaps by 0.2–0.3 eV, enhancing electron affinity, while alkyl chains improve solubility for solution-processed devices. Time-resolved photoluminescence (TRPL) and space-charge-limited current (SCLC) measurements quantify charge mobility changes .

Key Research Challenges

  • Synthetic Scalability : Large-scale synthesis requires alternatives to Pd catalysts (e.g., Ni-based systems) to reduce costs .
  • Device Degradation : Silane oxidation under ambient conditions may limit OLED lifetime; encapsulation with atomic layer deposition (ALD) is being explored .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.